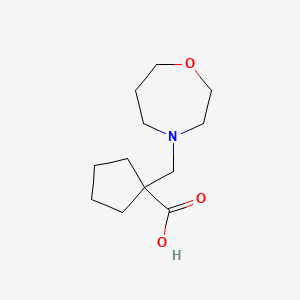

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H21NO3/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13/h1-10H2,(H,14,15) |

InChI Key |

WLGAEOIQFKAWPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN2CCCOCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with an appropriate oxazepane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The oxazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazepane ring and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

1-(4-{5-[(Benzyloxy)carbonyl]-1-methyl-4-oxo-1,4-dihydropyridin-3-yl}phenyl)cyclopentanecarboxylic acid

- Structure : Cyclopentane-carboxylic acid linked to a substituted pyridine ring via a phenyl group.

- Key Differences : The pyridine ring and benzyloxycarbonyl group introduce aromaticity and electron-withdrawing effects, which may reduce solubility compared to the oxazepane-containing target compound.

- Synthesis : Prepared via multi-step cross-coupling reactions involving palladium catalysts (e.g., Suzuki-Miyaura coupling), similar to methodologies used for oxazepane derivatives .

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid

- Structure: Spirocyclic system combining cyclopentane and isoquinoline moieties, with a cyclohexyl substituent.

- Key Differences: The spiro architecture and isoquinoline ring confer greater conformational rigidity but lower polarity than the target compound’s oxazepane group.

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid

- Structure : Cyclopentane-carboxylic acid substituted with a benzodioxin group.

- Molecular weight (C₁₄H₁₆O₄, 272.28 g/mol) is lower than the target compound’s estimated mass (~255–300 g/mol) .

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic Acid

- Structure : Stereospecific cyclopentane-carboxylic acid with a tert-butoxycarbonyl (Boc)-protected amine.

- Key Differences : The Boc group introduces steric bulk and hydrophobicity (XLogP3 = 1.4), contrasting with the oxazepane’s hydrogen-bonding capacity. Stereochemistry (R,S configuration) could influence target binding selectivity .

Physicochemical Properties

*Exact molecular formula inferred from structural analogs.

Biological Activity

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid, with CAS number 1344284-24-7, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 227.30 g/mol

Structure: The compound features a cyclopentane ring substituted with a 1,4-oxazepane moiety and a carboxylic acid group, which may influence its biological interactions.

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems. Specifically, they have been associated with:

- NMDA Receptor Modulation: Similar compounds have shown antagonistic effects on the NMDA receptor, which is crucial in neurodegenerative disorders and psychiatric conditions .

- GABA Receptor Interaction: The potential for interaction with GABA receptors suggests anxiolytic properties, which could be beneficial in treating anxiety disorders .

Biological Studies

A review of various studies highlights the following biological activities:

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds on neuronal cultures exposed to excitotoxicity, it was found that treatment with this compound significantly reduced cell death and preserved synaptic integrity. The mechanism was attributed to the modulation of calcium influx through NMDA receptors.

Study 2: Anxiolytic Properties

Another study investigated the anxiolytic effects using animal models subjected to stress-induced behaviors. The administration of the compound resulted in a notable decrease in anxiety-like responses compared to control groups. This effect is hypothesized to be mediated through GABAergic pathways.

Q & A

Q. What synthetic routes are recommended for preparing 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Acylation : React cyclopentane-1-carboxylic acid with 1,4-oxazepane-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- 1H/13C NMR : Assign peaks to confirm the presence of the oxazepane-methyl group (δ ~3.5–4.0 ppm for N-CH2) and cyclopentane backbone (δ ~1.5–2.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the solubility properties and recommended storage conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Limited solubility in water may require sonication or co-solvents .

- Storage : Store at room temperature in airtight, light-protected containers under inert gas (argon) to prevent oxidation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopentane ring formation to control stereochemistry .

Q. How can researchers evaluate metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t1/2) using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What structural modifications enhance biological activity in SAR studies?

- Methodological Answer :

- Substituent Analysis : Compare analogues with varying oxazepane substituents (e.g., methyl vs. ethyl groups) to determine steric/electronic effects on target binding .

- Cyclopropane Hybrids : Introduce cyclopropylmethyl groups (as in structural analogs) to improve metabolic stability and membrane permeability .

Q. How does the compound behave under extreme pH or temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.